molecular formula C28H30N2O6S B162823 S(-)-WIN 55,212-3 mesylate salt CAS No. 131543-25-4

S(-)-WIN 55,212-3 mesylate salt

Cat. No. B162823
M. Wt: 522.6 g/mol
InChI Key: FSGCSTPOPBJYSX-BDQAORGHSA-N
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Description

S(-)-WIN 55,212-2 mesylate salt (also known as WIN 55,212-2) is a synthetic cannabinoid receptor agonist that has been used in scientific research to study the endocannabinoid system. It is a synthetic analogue of the main psychoactive component of cannabis, tetrahydrocannabinol (THC). It is a potent and selective agonist of the cannabinoid receptor type 1 (CB1) and CB2 receptors, which are found in the central and peripheral nervous systems, respectively. WIN 55,212-2 has been used in a wide variety of research applications, including the study of the effects of cannabinoids on memory, learning, motor behavior, pain, and inflammation.

Scientific Research Applications

Enhancing Anticonvulsant Action

S(-)-WIN 55,212-3 mesylate salt has been studied for its potential in enhancing the protective action of various antiepileptic drugs. Notably, it showed significant enhancement of the anticonvulsant action of drugs like carbamazepine, phenytoin, phenobarbital, and valproate in seizure models in mice (Luszczki et al., 2011). Additionally, in other studies, WIN 55,212-2 mesylate was found to elevate the threshold for maximal electroshock-induced seizures, suggesting its anticonvulsant properties (Łuszczki et al., 2009).

Synergistic Interactions in Pain Management

The compound has also been investigated for its interaction with other drugs in pain management. For example, it demonstrated synergistic interaction with pregabalin in the mouse model of acute thermal pain, which could be beneficial for pain relief in clinical settings (Luszczki & Magdalena Florek-Łuszczki, 2012).

Salt Form Selection and Characterization

Regarding its salt form, studies have shown that the choice of salt form can significantly influence the stability and efficacy of pharmaceuticals. For instance, the mesylate salt form of LY333531, a protein kinase C(beta) inhibitor, was selected for clinical evaluation based on its solubility, bioavailability, and physical stability (Engel et al., 2000).

Drug Delivery and Absorption

The intranasal absorption of R‐(+)‐WIN 55,212‐2 mesylate was studied, showing that the compound can be effectively delivered via the nasal route with rapid absorption and improved bioavailability using certain formulations (Agu et al., 2006).

Implications in Pharmaceutical Development

Moreover, the mesylate salt of BMS-480188, a weak base, was developed to improve solubility, demonstrating the importance of salt form and excipient properties in enhancing oral bioavailability (Gu et al., 2004).

properties

IUPAC Name

methanesulfonic acid;[(11S)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3.CH4O3S/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28;1-5(2,3)4/h2-11,20H,12-17H2,1H3;1H3,(H,2,3,4)/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGCSTPOPBJYSX-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C3N1[C@H](COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469448
Record name S(-)-WIN 55,212-3 mesylate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S(-)-WIN 55,212-3 mesylate salt

CAS RN

131543-25-4
Record name S(-)-WIN 55,212-3 mesylate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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